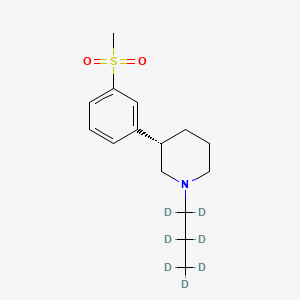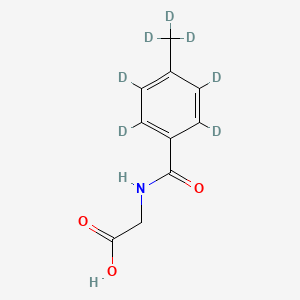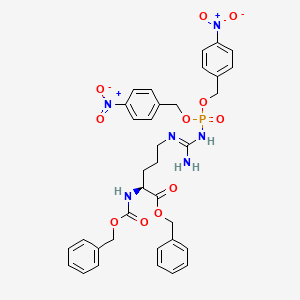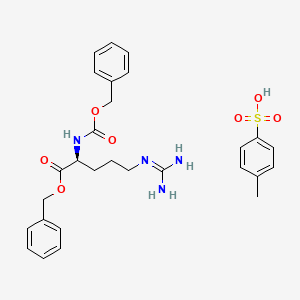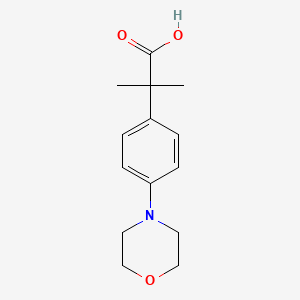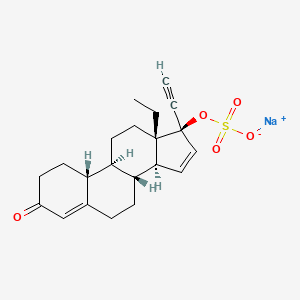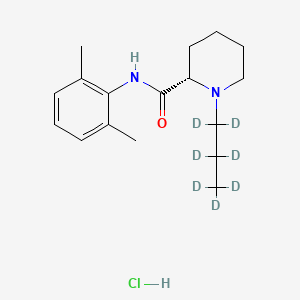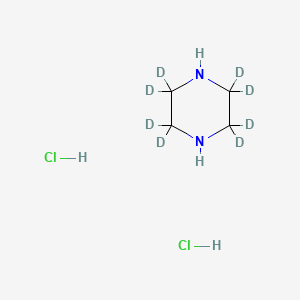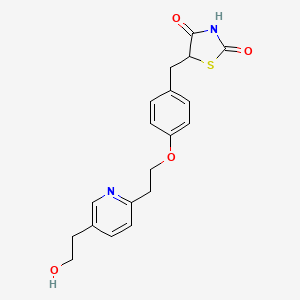
羟基吡格列酮 (M-VII)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone, a thiazolidinedione class drug primarily used for the treatment of Type 2 diabetes mellitus. The compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound, Pioglitazone . Hydroxy Pioglitazone (M-VII) has a molecular formula of C19H20N2O4S and a molecular weight of 372.44 .
科学研究应用
Hydroxy Pioglitazone (M-VII) has several scientific research applications, including:
作用机制
Target of Action
Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes and affects numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
The activation of PPARγ by Pioglitazone increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in improved insulin sensitivity and the enhanced uptake of blood glucose .
Biochemical Pathways
The activation of PPARγ modulates numerous metabolic processes, particularly those related to lipid and glucose homeostasis . This includes promoting insulin sensitivity and improving the uptake of blood glucose
Pharmacokinetics
Pioglitazone is extensively metabolized by hydroxylation and oxidation, with the metabolites also partly converting to glucuronide or sulfate conjugates . The phase 1 metabolites of Pioglitazone, including Hydroxy Pioglitazone (M-VII), have been identified from a hepatocyte incubation . More research is needed to outline the specific ADME properties of Hydroxy Pioglitazone (M-VII) and their impact on bioavailability.
Result of Action
The result of Pioglitazone’s action, and by extension Hydroxy Pioglitazone (M-VII), is the normalization of glycemic levels in adults with type 2 diabetes mellitus . This is achieved through the promotion of insulin sensitivity and the improved uptake of blood glucose .
Action Environment
The action of Pioglitazone and its metabolites, including Hydroxy Pioglitazone (M-VII), can be influenced by the environment in which they are administered. For instance, the identification of phase 1 metabolites of Pioglitazone was achieved using hepatocyte incubation at 37°C
生化分析
Cellular Effects
Hydroxy Pioglitazone (M-VII) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hydroxy Pioglitazone (M-VII) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Hydroxy Pioglitazone (M-VII) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Hydroxy Pioglitazone (M-VII) vary with different dosages in animal models. Studies have shown that pioglitazone, the parent compound of Hydroxy Pioglitazone (M-VII), has significant effects in animal models .
Metabolic Pathways
Hydroxy Pioglitazone (M-VII) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Hydroxy Pioglitazone (M-VII) is typically synthesized through the metabolic transformation of Pioglitazone in the liver. The process involves the hydroxylation of Pioglitazone, which is catalyzed by cytochrome P450 enzymes . The synthetic route can be summarized as follows:
- Pioglitazone is incubated with human hepatocytes at 37°C.
- The reaction mixture is quenched with acetonitrile at various time intervals (0, 30, 60, 90, and 120 minutes).
- The metabolites are then separated and identified using chromatographic techniques .
Industrial Production Methods: Industrial production of Hydroxy Pioglitazone (M-VII) involves large-scale biotransformation processes using liver microsomes or recombinant enzymes. The reaction conditions are optimized to maximize the yield of the desired metabolite .
化学反应分析
Types of Reactions: Hydroxy Pioglitazone (M-VII) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Hydroxy Pioglitazone (M-VII), which can be further analyzed for their pharmacological properties .
相似化合物的比较
Pioglitazone: The parent compound, used for the treatment of Type 2 diabetes.
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An earlier thiazolidinedione, now withdrawn due to safety concerns.
Uniqueness: Hydroxy Pioglitazone (M-VII) is unique due to its hydroxyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, Pioglitazone . This structural difference may result in varied metabolic pathways and therapeutic effects, making it a valuable compound for further research and development .
属性
IUPAC Name |
5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXGNBJVZUQUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849604 |
Source


|
| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625853-72-7 |
Source


|
| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
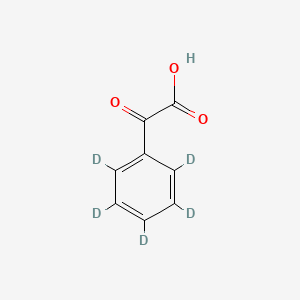
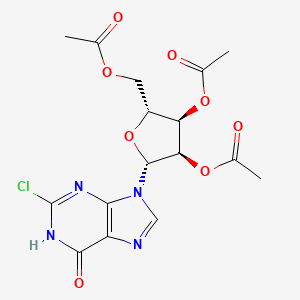

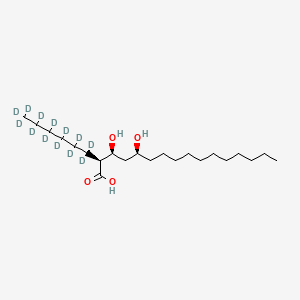
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
